molecular formula C14H19NO2 B2619791 N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopentanamine CAS No. 940364-17-0

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopentanamine

Cat. No.: B2619791
CAS No.: 940364-17-0
M. Wt: 233.311
InChI Key: LXWUEJKMTADWQB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopentanamine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopentanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopentanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology and Medicine: Its structural features make it a candidate for the design of drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial processes .

Comparison with Similar Compounds

Uniqueness: N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopentanamine is unique due to its specific combination of the benzodioxin and cyclopentanamine groups.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-4-12(3-1)15-10-11-5-6-13-14(9-11)17-8-7-16-13/h5-6,9,12,15H,1-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWUEJKMTADWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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